3-Acetyl-8-methoxyquinolin-4(1H)-one
Description
3-Acetyl-8-methoxyquinolin-4(1H)-one is a quinolinone derivative characterized by an acetyl group at the 3-position and a methoxy group at the 8-position of the heterocyclic core. Quinolinones are structurally related to 8-hydroxyquinoline, a scaffold known for metal-chelating properties, antimicrobial activity, and applications in drug design . These compounds typically exhibit diverse biological activities, including antitumor and antimicrobial effects, driven by substituent-dependent interactions with biological targets .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-acetyl-8-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C12H11NO3/c1-7(14)9-6-13-11-8(12(9)15)4-3-5-10(11)16-2/h3-6H,1-2H3,(H,13,15) |
InChI Key |
ZHVHEKLFLLQIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C(C1=O)C=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-Acetyl-8-methoxyquinolin-4(1H)-one with structurally related quinolinone derivatives:
Key Observations:
- Substituent Effects : The acetyl group in the target compound is electron-withdrawing, which may reduce basicity and solubility compared to electron-donating groups (e.g., ethyl or methoxy). In contrast, glycosylation (as in ) drastically increases hydrophilicity.
- Spectral Signatures : 1H NMR shifts for acetyl CH3 (~δ 2.6) and methoxy OCH3 (~δ 3.9) align with trends observed in analogs .

- Stability : Intermolecular hydrogen bonding in 3-ethyl-8-methoxy derivatives contributes to crystalline stability , while triazole-containing analogs (e.g., 8f) show robustness in synthetic pipelines .
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